molecular formula C22H22F3N5O2 B2472613 3-(3-methoxyphenyl)-1-methyl-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}-1H-pyrazole-5-carboxamide CAS No. 2097897-61-3

3-(3-methoxyphenyl)-1-methyl-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}-1H-pyrazole-5-carboxamide

Cat. No.: B2472613
CAS No.: 2097897-61-3
M. Wt: 445.446
InChI Key: XKYFJQHUCGIQGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-methoxyphenyl)-1-methyl-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}-1H-pyrazole-5-carboxamide is a recognized potent and selective ATP-competitive inhibitor of Anaplastic Lymphoma Kinase (ALK). Its primary research value lies in its application as a chemical tool to probe ALK-driven signaling pathways in cellular and in vivo models of cancer. This compound has demonstrated efficacy in inhibiting the proliferation of cancer cell lines harboring ALK fusions, such as NPM-ALK in anaplastic large cell lymphoma and EML4-ALK in non-small cell lung cancer (NSCLC) Source . The mechanism of action involves binding to the kinase domain of ALK, thereby preventing its autophosphorylation and subsequent activation of downstream oncogenic cascades, including the MAPK/ERK, JAK/STAT, and PI3K/AKT pathways Source . As a research-grade inhibitor, it is invaluable for studying ALK biology, investigating mechanisms of resistance to ALK-targeted therapies, and evaluating combination treatment strategies in preclinical research.

Properties

IUPAC Name

5-(3-methoxyphenyl)-2-methyl-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3N5O2/c1-29-19(11-18(28-29)14-4-3-5-17(10-14)32-2)21(31)27-16-8-9-30(13-16)20-7-6-15(12-26-20)22(23,24)25/h3-7,10-12,16H,8-9,13H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKYFJQHUCGIQGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)NC3CCN(C3)C4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxyphenyl)-1-methyl-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole core, followed by the introduction of the methoxyphenyl, methyl, pyrrolidinyl, and trifluoromethylpyridinyl groups through various coupling reactions. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxyphenyl)-1-methyl-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: Halogenation or nitration can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Including halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the carboxamide group would produce an amine derivative.

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)-1-methyl-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Features and Substituent Variations

The compound’s uniqueness arises from its hybrid structure combining pyrazole, pyrrolidine, and trifluoromethylpyridine groups. Below is a comparative analysis with key analogs:

Compound Name Core Structure Key Substituents Notable Properties/Activities Reference
Target Compound Pyrazole-carboxamide 3-Methoxyphenyl, 1-Methyl, Pyrrolidine-linked 5-(trifluoromethyl)pyridine Enhanced solubility (methoxy), metabolic stability (CF₃), and conformational flexibility (pyrrolidine)
3-(3-Chlorophenyl)-1-methyl-N-(5-methylpyridin-2-yl)-1H-pyrazole-5-carboxamide Pyrazole-carboxamide 3-Chlorophenyl, 5-Methylpyridine Higher lipophilicity (Cl vs. OMe); potential kinase inhibition
5-(2-Methoxyphenyl)-1H-pyrazole Pyrazole 2-Methoxyphenyl Antioxidant activity (IC₅₀: 15.0 µM)
4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-1-carboxamide Pyrazole-carboxamide Chloro-CF₃-pyridine, CF₃-phenyl Agrochemical applications due to dual CF₃ groups
3-(4-Chlorophenyl)-1-methyl-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]-1H-pyrazole-5-carboxamide Pyrazole-carboxamide-thiazole 4-Chlorophenyl, Thiazole-pyridine Antifungal/antibacterial activity (thiazole moiety)

Functional Group Impact on Bioactivity

  • Methoxy vs. Chloro Substituents: The target compound’s 3-methoxyphenyl group improves water solubility compared to chlorophenyl analogs (e.g., ’s compound), which may enhance oral bioavailability .
  • Trifluoromethyl Pyridine :

    • The 5-(trifluoromethyl)pyridine group (shared with ’s compound) enhances metabolic stability and electron-deficient character, improving target binding in enzyme-active sites .

Biological Activity

The compound 3-(3-methoxyphenyl)-1-methyl-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}-1H-pyrazole-5-carboxamide is a member of the pyrazole class of compounds, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be dissected into several functional groups that contribute to its biological properties:

  • Pyrazole Core : The pyrazole ring is known for its ability to interact with various biological targets.
  • Methoxyphenyl Group : This moiety may enhance lipophilicity and influence binding affinity to targets.
  • Trifluoromethyl Group : Known to modulate the electronic properties of the compound, potentially affecting its interaction with biological molecules.

1. Anti-inflammatory Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to the one have shown inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory process.

CompoundIC50 (μM)SelectivityReference
PYZ160.5210.73
Celecoxib0.789.51

In vivo studies indicated that these compounds could reduce inflammation markers effectively when tested against standard anti-inflammatory drugs.

2. Anticancer Potential

Research has highlighted the anticancer potential of pyrazole derivatives. The compound under discussion has shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study : A study evaluated the effects of similar pyrazole compounds on breast cancer cell lines, revealing a significant reduction in cell viability at concentrations as low as 1 μM.

3. Antimicrobial Activity

Some derivatives of pyrazoles have been reported to possess antimicrobial properties. The compound's structural features suggest potential effectiveness against a range of bacterial strains.

Activity TypeTested StrainsResult
AntibacterialE. coli, S. aureusBroad-spectrum activity observed

The biological activity of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : By inhibiting key enzymes like COX and others involved in inflammatory pathways.
  • Cell Signaling Modulation : Altering pathways related to apoptosis and cell survival.
  • Receptor Interaction : Potential binding to specific receptors involved in pain and inflammation signaling.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 3-(3-methoxyphenyl)-1-methyl-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}-1H-pyrazole-5-carboxamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves multi-step reactions:

Pyrazole core formation : Cyclocondensation of hydrazines with β-keto esters or ketones under reflux in ethanol or acetic acid.

Introduction of the pyrrolidine-pyridine moiety : Coupling via carbodiimide-mediated amidation (e.g., EDC/HOBt) in anhydrous DMF or dichloromethane.

Trifluoromethylpyridine incorporation : Suzuki-Miyaura cross-coupling using Pd catalysts (e.g., Pd(PPh₃)₄) under inert atmospheres .

  • Optimization :

  • Temperature control : Higher yields (70–85%) are achieved at 80–100°C for cyclocondensation .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency but require rigorous drying .
  • Catalyst loading : 5–10 mol% Pd catalysts reduce side-product formation .

Q. Which spectroscopic and analytical techniques are essential for structural confirmation?

  • 1H/13C NMR : Assigns proton environments (e.g., methoxyphenyl aromatic protons at δ 6.7–7.2 ppm) and carbonyl carbons (δ ~165 ppm) .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., [M+H]+ calculated for C₂₂H₂₁F₃N₄O₂: 454.1612) .
  • X-ray crystallography : Resolves stereochemistry of the pyrrolidine ring and confirms amide bond geometry .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the trifluoromethylpyridine group in target binding?

  • Design :

  • Analog synthesis : Replace trifluoromethylpyridine with halogenated (Cl, Br) or methylpyridine variants.
  • Biological assays : Test inhibition potency (IC₅₀) against target enzymes (e.g., Factor Xa or kinases) .
    • Key findings :
  • Trifluoromethyl groups enhance lipophilicity (LogP ↑ by ~0.5 units) and metabolic stability .
  • Pyridine nitrogen positioning affects hydrogen bonding with active-site residues (e.g., Lys or Asp in kinases) .

Q. What computational strategies predict binding interactions with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., Factor Xa's S1/S4 pockets) .
  • MD simulations : Assess stability of ligand-protein complexes (RMSD < 2 Å over 100 ns trajectories) .
  • Free energy calculations (MM-PBSA) : Quantify binding affinity (ΔG ~ -40 kcal/mol for high-affinity analogs) .

Q. How can researchers resolve contradictions in biological activity data across assay platforms?

  • Case example : Discrepancies in IC₅₀ values between enzymatic assays and cell-based models.
  • Approach :

  • Assay standardization : Normalize substrate concentrations and incubation times .
  • Plasma protein binding correction : Measure free fraction via equilibrium dialysis; adjust IC₅₀ using Cheng-Prusoff equation .
    • Data validation : Cross-validate with orthogonal methods (e.g., SPR for binding kinetics) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.